molecular formula C14H20BrN3O2 B2774907 tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate CAS No. 1088410-93-8

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No. B2774907
CAS RN: 1088410-93-8
M. Wt: 342.237
InChI Key: ZBJHINVCNZFKMV-UHFFFAOYSA-N
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Description

“tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate” is a chemical compound with the molecular formula C14H20BrN3O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of this compound involves the use of potassium carbonate in N,N-dimethyl-formamide at 100°C for 6 hours . Ethyl acetate and water are added to the reaction solution, and the organic layer is washed five times with water. The organic layer is then dried over anhydrous sodium sulfate and filtered .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)Br . This indicates that the compound contains a pyrrolidine ring attached to a bromopyridine group via a carbamate linkage .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 342.23 . It is a solid at room temperature .

Scientific Research Applications

Crystal Structure and Hydrogen Bond Analysis

The compound tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate has been studied for its crystal structure and hydrogen bonding properties. A notable example is the crystallographic analysis of a related compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate, demonstrating the presence of intramolecular hydrogen bonds (Weber et al., 1995). This research provides insights into the structural characteristics and interactions within similar carbamate compounds.

Synthesis and Environmental Considerations

In the realm of synthetic chemistry, an efficient process for synthesizing similar compounds, such as tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester, has been developed. This process is noted for its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010).

Photocatalytic Applications

Recent advancements include the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox catalysis. This involves a photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a cascade pathway for assembling a range of 3-aminochromones under mild conditions, significantly broadening the scope of photocatalyzed protocols (Wang et al., 2022).

Drug Synthesis and HIV Research

This compound has also been involved in the process research and development for synthesizing HIV protease inhibitors. A key step in the synthesis of a related intermediate, N-1-(tert-butyloxycarbonyl)-N-2-[4-(pyridin-2-yl)benzylidene]hydrazone, used in the production of HIV protease inhibitor BMS-232632, showcases the compound's significance in medicinal chemistry (Xu et al., 2002).

Solar Cell Applications

Additionally, the compound has found applications in dye-sensitized solar cells (DSSCs). Research on pyridine derivatives, including tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate, as additives in bromide/tribromide electrolyte for DSSCs, has shown significant improvements in energy conversion efficiency (Bagheri et al., 2015).

Antitumor Activity

The compound has also been investigated for its potential in antitumor activities. In particular, the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, starting from tert-butylamidoxime, have been studied for their antitumor activity in vitro (Maftei et al., 2013).

Safety And Hazards

The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)17-11-6-7-18(9-11)12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJHINVCNZFKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate

Synthesis routes and methods

Procedure details

5-Bromo-2-fluoropyridine (1.76 mg, 10 mmol) and 3.62 g (10 mmol) of tert-butyl pyrrolidin-3-ylcarbamate were dissolved in 20 ml of N,N-dimethylformamide. Potassium carbonate (1.38 g, 10 mmol) was added to the solution, and the mixture was stirred at 100° C. for 6 hr. Ethyl acetate (60 ml) and 8.5 ml of water were added to the reaction solution, and the organic layer was washed five times with 30 ml of water. The organic layer was dried over anhydrous sodium sulfate and was filtered. The solvent was then removed by distillation, and the residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=4:1) to give 1.23 g (yield 36%) of the title compound.
Quantity
1.76 mg
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
solvent
Reaction Step Three
Yield
36%

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